1-Bromo-1,1,2,2-tetrafluoropentane

Catalog No.
S1527907
CAS No.
151831-44-6
M.F
C5H7BrF4
M. Wt
223.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-1,1,2,2-tetrafluoropentane

CAS Number

151831-44-6

Product Name

1-Bromo-1,1,2,2-tetrafluoropentane

IUPAC Name

1-bromo-1,1,2,2-tetrafluoropentane

Molecular Formula

C5H7BrF4

Molecular Weight

223.01 g/mol

InChI

InChI=1S/C5H7BrF4/c1-2-3-4(7,8)5(6,9)10/h2-3H2,1H3

InChI Key

PKJFMSKUPQSBKM-UHFFFAOYSA-N

SMILES

CCCC(C(F)(F)Br)(F)F

Synonyms

1-BROMO-1,1,2,2-TETRAFLUOROPENTANE

Canonical SMILES

CCCC(C(F)(F)Br)(F)F

Use in Organic Chemistry

1-Bromo-1,1,2,2-tetrafluoropentane is a fluorinated organic compound with the molecular formula C5H7BrF4C_5H_7BrF_4. It features a pentane backbone with a bromine atom and four fluorine atoms attached, making it a unique member of the class of halogenated hydrocarbons. The presence of these halogen substituents significantly influences the compound's chemical properties, including its reactivity and stability in various chemical environments. This compound is recognized for its potential applications in both scientific research and industrial processes .

There is no current information available regarding the mechanism of action of 1-Bromo-1,1,2,2-tetrafluoropentane in biological systems or its interaction with other compounds.

  • Due to the lack of data, specific safety concerns or hazards associated with 1-Bromo-1,1,2,2-tetrafluoropentane cannot be definitively established. However, as a general precaution, any fluorinated organic compound should be handled with care due to potential unknown health effects [].

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OHOH^-), cyanide ions (CNCN^-), or amines (NH2NH_2^-). This property makes it useful in organic synthesis where functional group transformations are required.
  • Reduction Reactions: The compound can be reduced to form 1,1,2,2-tetrafluoropentane using reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4). This reaction is significant for synthesizing less reactive derivatives.
  • Oxidation Reactions: Oxidation can yield corresponding alcohols or carboxylic acids depending on the oxidizing agent used. This versatility allows for the development of various functionalized derivatives from the parent compound .

The synthesis of 1-Bromo-1,1,2,2-tetrafluoropentane typically involves the bromination of 1,1,2,2-tetrafluoropentane. The process generally uses bromine (Br2Br_2) as the brominating agent in the presence of catalysts such as iron (FeFe) or aluminum bromide (AlBr3AlBr_3). Controlled reaction conditions are essential to achieve selective bromination at the desired position on the pentane backbone.

In industrial settings, large-scale bromination processes are optimized to ensure high yields and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and minimize by-products during production .

1-Bromo-1,1,2,2-tetrafluoropentane has several notable applications:

  • Chemical Research: It serves as a building block for synthesizing more complex fluorinated compounds and studying reaction mechanisms involving fluorinated organic molecules.
  • Biochemical Assays: Its potential as a probe for enzyme-substrate interactions makes it valuable in biological research.
  • Pharmaceutical Development: The compound is explored for its role in designing fluorinated pharmaceuticals that exhibit improved metabolic stability compared to their non-fluorinated counterparts.
  • Industrial Uses: It is utilized as a solvent and intermediate in producing specialty chemicals and materials .

Studies on the interactions of 1-Bromo-1,1,2,2-tetrafluoropentane with various molecular targets reveal that its halogen atoms play critical roles in mediating these interactions. The unique reactivity profile due to the presence of both bromine and fluorine allows it to form stable intermediates during

Several compounds share structural similarities with 1-Bromo-1,1,2,2-tetrafluoropentane. These include:

  • 1-Bromo-1,1,2,2-tetrafluoroethane
  • 1-Bromo-1,1,2,2-tetrafluorobutane
  • 1-Bromo-1,1,2,2-tetrafluoropropane

Comparison

Compound NameMolecular FormulaUnique Features
1-Bromo-1,1,2,2-tetrafluoroethaneC2HBrF4C_2HBrF_4Smaller carbon chain; higher volatility
1-Bromo-1,1,2,2-tetrafluorobutaneC4HBrF4C_4HBrF_4Longer carbon chain; different reactivity profile
1-Bromo-1,1,2,2-tetrafluoropropaneC3HBrF4C_3HBrF_4Intermediate chain length; distinct physical properties

Uniqueness: 1-Bromo-1,1,2,2-tetrafluoropentane is unique due to its specific arrangement of bromine and fluorine atoms on a pentane backbone. This configuration imparts distinct reactivity and stability profiles compared to similar compounds. These characteristics make it particularly suitable for specific applications in synthetic chemistry and industrial processes .

XLogP3

3.7

Wikipedia

1-bromo-1,1,2,2-tetrafluoropentane

Dates

Last modified: 08-15-2023

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